[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrazole ring substituted with a methyl group and a piperidine moiety that may influence its biological activity. This article examines the compound's biological properties, particularly its anticancer effects, mechanism of action, and pharmacokinetic profile.
The molecular formula of the compound is C9H16N4 with a molecular weight of 180.25 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 0.44 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
GI Absorption | High |
BBB Permeant | No |
These properties suggest favorable absorption characteristics, although the lack of blood-brain barrier (BBB) permeability may limit its central nervous system applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 ranging between 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Showed an IC50 between 4.98 to 14.65 μM.
These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells, which is crucial for therapeutic applications .
The mechanism underlying the anticancer activity appears to involve:
- Microtubule Destabilization : The compound showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent.
- Induction of Apoptosis : Morphological changes and enhanced caspase-3 activity were observed in MDA-MB-231 cells upon treatment, confirming its potential to induce apoptosis at low concentrations (as low as 1 μM) .
Case Studies
A notable case study involved the synthesis and evaluation of 32 asymmetric compounds based on the pyrazole scaffold, where several demonstrated potent antiproliferative activity against multiple cancer types, including lung and colorectal cancers .
In another study focusing on derivatives containing pyrazole rings, compounds were developed that displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . These studies reinforce the relevance of pyrazole derivatives in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile indicates that while the compound has high gastrointestinal absorption potential, it is not a substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions through metabolic pathways .
特性
IUPAC Name |
[1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-10-4-3-5-16(8-10)9-12-11(6-13)7-14-15(12)2/h7,10H,3-6,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLGUKIBATUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=NN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。